molecular formula C7H5F4NO3S B13113141 4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide

4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13113141
M. Wt: 259.18 g/mol
InChI Key: IAMMGOCJLIINRM-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide typically involves the introduction of the trifluoromethoxy group and the sulfonamide group onto a fluorobenzene derivative. One common method involves the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride to form 4-fluoro-2-(trifluoromethoxy)phenyl trifluoromethanesulfonate. This intermediate is then treated with ammonia or an amine to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, although the presence of electron-withdrawing groups may influence the reactivity.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors or fluorinated polymers.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
  • 4-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride
  • 4-Fluoro-2-(trifluoromethoxy)benzamide

Uniqueness

4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.18 g/mol

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5F4NO3S/c8-4-1-2-6(16(12,13)14)5(3-4)15-7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

IAMMGOCJLIINRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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